2-Chloroisonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloronicotinic acid, a compound related to 2-Chloroisonicotinic acid, has been achieved through various methods. One approach involves the oxidation, chlorination, and hydrolysis of 3-cyanopyridine, yielding a total yield of 77.2% and a purity of 99.5% (Wei Xiao-lei, 2010). Another method achieved a total yield of 75.1% starting from the same compound (Shi Wei-bing, 2009). Additionally, a rapid synthetic method for 2-morpholinonicotinic acid, a derivative, has been established, yielding a total of 93% (Bingbing Zhao et al., 2017).
Scientific Research Applications
Chlorinated Compounds in Environmental and Agricultural Research
Environmental Impact and Toxicology of Chlorinated Compounds : A study on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, reviews its environmental presence and toxicological effects, highlighting the importance of monitoring and understanding the impact of chlorinated herbicides on ecosystems and human health (Zuanazzi et al., 2020).
Chlorogenic Acid in Metabolic Syndrome : Chlorogenic acid, another chlorinated compound, has been extensively studied for its health-promoting properties, including antioxidant, anti-inflammatory, and antidiabetic effects, demonstrating the potential of chlorinated compounds in medical and nutritional research (Santana-Gálvez et al., 2017).
Pharmacological Effects of Chlorogenic Acid : Highlighting its broad pharmacological potential, including hepatoprotective, cardioprotective, and anti-obesity effects, this review underscores the diverse applications of chlorinated compounds in drug development and dietary supplements (Naveed et al., 2018).
Potential Applications in Chemical Synthesis and Drug Development
Catalytic Properties and Chemical Reactions : The catalysis of the electrochemical reduction of carbon dioxide, involving chlorinated intermediates, showcases the role of chlorinated compounds in facilitating environmentally beneficial chemical reactions (Costentin et al., 2013).
Chemical Treatment and Material Science : Acid-activated clays, involving chlorinated acids, are used for enhancing surface properties for new applications, indicating the significance of chlorinated compounds in material science and industrial applications (Komadel, 2016).
Safety And Hazards
2-Chloroisonicotinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
2-chloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOHSRHFCHCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284985 | |
Record name | 2-Chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroisonicotinic acid | |
CAS RN |
6313-54-8 | |
Record name | 2-Chloroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 40139 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6313-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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